3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide
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Overview
Description
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H12Cl2N2OS This compound is characterized by the presence of two chlorine atoms, a benzamide group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-chloro-4-methylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Hydrolysis: The amide and carbamothioyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chloro-4-methylphenyl)benzamide
- 3-chloro-N-(1-methyl-4-piperidinyl)benzamide
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both chlorine atoms and the carbamothioyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-5-6-12(8-13(9)17)18-15(21)19-14(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJXRMKVYGYETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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